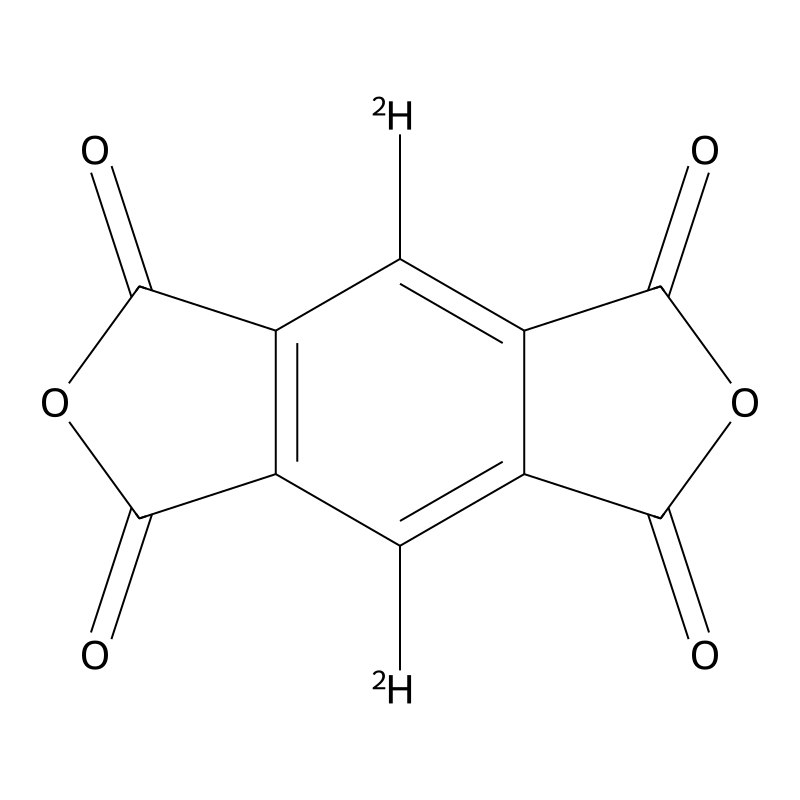1,2,4,5-Benzenetetracarboxylic dianhydride-d2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotopic Labeling Studies:
BTDA-d2 is isotopically enriched with deuterium (D), a stable isotope of hydrogen. This specific property makes it a valuable tool in isotopic labeling studies. In these studies, BTDA-d2 is incorporated into molecules or materials, allowing researchers to track their movement, reactions, and interactions within a system using techniques like mass spectrometry . The presence of deuterium alters the molecule's mass slightly, enabling researchers to distinguish between the labeled and unlabeled molecules in the complex mixture. This information is crucial for understanding reaction mechanisms, metabolic pathways, and other fundamental processes in various scientific fields, including:
- Chemistry: Studying reaction mechanisms and kinetics .
- Biochemistry: Tracing metabolic pathways and understanding protein function .
- Material Science: Investigating the structure and properties of materials .
Polyimide Synthesis:
BTDA-d2 is a crucial building block in the synthesis of deuterated polyimides. Polyimides are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. By incorporating BTDA-d2, researchers can create polyimides with specific properties tailored for various applications, including:
- Electronics: As insulating materials in electronic devices due to their excellent electrical properties .
- Membranes: For gas separation and filtration processes due to their selective permeability .
- Aerospace: As lightweight and high-strength materials in aircraft and spacecraft due to their exceptional thermal stability .
Solid-State NMR Spectroscopy:
BTDA-d2 can be used as a probe molecule in solid-state nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to study the structure and dynamics of molecules in solid-state materials. The specific properties of BTDA-d2, including its symmetry and well-defined structure, make it a valuable tool for understanding the local environment and interactions of other molecules within the solid-state matrix .
Additional Applications:
Beyond the mentioned applications, BTDA-d2 is also explored in other research areas, such as:
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








